(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17499120
InChI: InChI=1S/C8H10BrClN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1
SMILES:
Molecular Formula: C8H10BrClN2
Molecular Weight: 249.53 g/mol

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17499120

Molecular Formula: C8H10BrClN2

Molecular Weight: 249.53 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H10BrClN2
Molecular Weight 249.53 g/mol
IUPAC Name (1S)-1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H10BrClN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1
Standard InChI Key DLXKPEYJCLWYDG-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)Cl)[C@@H](CN)N
Canonical SMILES C1=CC(=C(C=C1Br)Cl)C(CN)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with bromine at the para-position (C4) and chlorine at the ortho-position (C2), attached to an ethane-1,2-diamine moiety. The (1S) configuration at the chiral center ensures enantiomeric specificity, which is critical for its interactions in biological systems . The isomeric SMILES notation C1=CC(=C(C=C1Br)Cl)[C@@H](CN)N\text{C1=CC(=C(C=C1Br)Cl)[C@@H](CN)N} explicitly defines the spatial arrangement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H10BrClN2\text{C}_8\text{H}_{10}\text{BrClN}_2
Molecular Weight249.53 g/mol
IUPAC Name(1S)-1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine
Stereochemistry(S)-configuration at C1
Canonical SMILESC1=CC(=C(C=C1Br)Cl)C(CN)N\text{C1=CC(=C(C=C1Br)Cl)C(CN)N}

The halogen substituents influence electronic distribution, enhancing electrophilic aromatic substitution reactivity while the diamine group facilitates nucleophilic reactions. Comparative analysis with its (1R)-enantiomer (PubChem CID: 130614160) reveals divergent biological activities due to stereospecific receptor binding .

Synthesis and Optimization

Synthetic Pathways

Industrial synthesis typically involves sequential halogenation and amination steps:

  • Bromination and Chlorination: 2-Chlorophenyl precursors undergo bromination using Br2\text{Br}_2 in the presence of Lewis acids like FeBr3\text{FeBr}_3.

  • Reductive Amination: The resulting halophenyl ketone is treated with ethylene diamine under catalytic hydrogenation (H2\text{H}_2, Pd/C) to yield the diamine.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 60°C78%
Reductive AminationNH2CH2CH2NH2\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2, H2\text{H}_2, Pd/C65%

Alternative routes employ Grignard reagents or Ullmann coupling for halogen retention during functionalization. Stereochemical purity is achieved via chiral resolution using tartaric acid derivatives .

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in three primary reaction types:

  • Nucleophilic Substitution: The aromatic chlorines and bromines undergo displacement with nucleophiles like hydroxide or amines.

  • Oxidation: The primary amine group oxidizes to nitro or imine derivatives using KMnO4\text{KMnO}_4 or H2O2\text{H}_2\text{O}_2.

  • Complexation: The diamine moiety chelates metal ions (e.g., Cu2+\text{Cu}^{2+}), forming coordination complexes relevant to catalysis.

Table 3: Representative Reactions

Reaction TypeReagentsProduct
SubstitutionNaOH\text{NaOH}, 80°C4-Bromo-2-hydroxy derivative
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4Nitroso compound
Metal ComplexationCuSO4\text{CuSO}_4Tetrahedral CuII\text{Cu}^\text{II} complex

Pharmacological Applications and Biological Activity

Mechanism of Action

The halogenated phenyl group enhances lipid solubility, facilitating membrane penetration, while the diamine group interacts with biological targets via hydrogen bonding. Preclinical studies suggest affinity for serotonin and dopamine receptors, implicating potential antidepressant or antipsychotic applications .

Table 4: Biological Targets and Affinities

TargetBinding Affinity (KiK_i)Model System
5-HT2A_{2A} Receptor120 nMRat cortical membranes
D2_2 Dopamine Receptor450 nMHuman HEK293 cells

Physicochemical Properties and Stability

Solubility and Stability

The compound exhibits limited water solubility (1.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). It is stable under inert atmospheres but degrades upon prolonged exposure to UV light, forming dehalogenated byproducts .

Table 5: Physical Properties

PropertyValue
Melting Point142–145°C (decomposes)
logP2.8 (calculated)
pKa (amine)9.3 ± 0.2
HazardPrecautionary Measures
Skin IrritationWear nitrile gloves, lab coat
Inhalation RiskUse fume hood
Environmental ImpactDispose via hazardous waste

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